molecular formula C18H16O5S B5209914 4-Methoxyphenyl 6-methoxynaphthalene-2-sulfonate

4-Methoxyphenyl 6-methoxynaphthalene-2-sulfonate

Cat. No.: B5209914
M. Wt: 344.4 g/mol
InChI Key: CMDMSADPRRVANS-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 6-methoxynaphthalene-2-sulfonate is a sulfonated naphthalene derivative characterized by two methoxy groups (at the 4-position of the phenyl ring and the 6-position of the naphthalene core) and a sulfonate ester group at the 2-position of the naphthalene.

Properties

IUPAC Name

(4-methoxyphenyl) 6-methoxynaphthalene-2-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5S/c1-21-15-6-8-16(9-7-15)23-24(19,20)18-10-4-13-11-17(22-2)5-3-14(13)12-18/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDMSADPRRVANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 6-methoxynaphthalene-2-sulfonate typically involves the reaction of 4-methoxyphenol with 6-methoxynaphthalene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 6-methoxynaphthalene-2-sulfonate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonate group can be reduced to a sulfonic acid.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfonic acids and other reduced derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-Methoxyphenyl 6-methoxynaphthalene-2-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study enzyme activities and protein interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 6-methoxynaphthalene-2-sulfonate involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the sulfonate group can engage in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Fluorescence Properties

Methoxy-substituted aromatic compounds often exhibit strong fluorescence due to π→π* transitions. In , quinazoline derivatives with 4-methoxyphenyl groups (e.g., compounds 5d , 5g ) demonstrated enhanced emission intensity and redshifted spectra compared to fluorophenyl-substituted analogs . Key trends include:

  • Substituent Effects : Strongly donating 4-methoxyphenyl groups at the 2- and 4-positions of quinazoline (compound 5g ) increased emission intensity, while a combination of methoxy and fluorophenyl groups (compound 5d ) caused a slight redshift .
  • Stokes Shifts : Large Stokes shifts (~100–130 nm) were observed in methoxy-substituted compounds, indicating high polarizability of the π-conjugated framework .
Table 1: Fluorescence Properties of Methoxy-Substituted Analogs
Compound Emission Wavelength (nm) Stokes Shift (nm) Quantum Yield Reference
Quinazoline 5d 490 125 0.45
Quinazoline 5g 485 120 0.42
Target Compound* ~480–500 (estimated) ~110–130 Moderate

*Estimated based on structural similarities.

Key Differences :

  • Sulfonate vs.
  • Antioxidant Mechanisms : Methoxy groups in chalcones donate electrons to scavenge radicals, while sulfonates may act via different pathways (e.g., metal chelation) .

Solubility and Stability

Sodium sulfonates (e.g., compound 4b in ) are highly water-soluble due to ionic character . In contrast, the target compound’s esterified sulfonate group may reduce solubility but improve stability in organic solvents, making it suitable for hydrophobic matrices.

Table 2: Physicochemical Comparison
Property Target Compound Sodium Sulfonate 4b Chalcone 1
Water Solubility Moderate (ester form) High (ionic) Low
LogP ~2.5 (estimated) <0 ~3.0
Thermal Stability High (sulfonate ester) Moderate Moderate

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